molecular formula C27H23ClN4O4S2 B430137 3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B430137
M. Wt: 567.1g/mol
InChI Key: AQYPZPGNPQVOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, and a pyrano-thieno-triazolo-pyrimidinone core. Its intricate structure suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrano-thieno-triazolo-pyrimidinone structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Key steps may include:

    Formation of the Pyrano-Thieno-Triazolo-Pyrimidinone Core: This step involves cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions, where a methoxyphenyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes while maintaining efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s potential bioactivity can be investigated. Its structure suggests possible interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound may have potential therapeutic applications. Its structure could be optimized to develop new drugs targeting specific diseases. Research could focus on its efficacy, toxicity, and mechanism of action in various medical conditions.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or functionality in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H23ClN4O4S2

Molecular Weight

567.1g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C27H23ClN4O4S2/c1-27(2)12-19-21(13-36-27)38-24-22(19)23(34)31(17-8-10-18(35-3)11-9-17)25-29-30-26(32(24)25)37-14-20(33)15-4-6-16(28)7-5-15/h4-11H,12-14H2,1-3H3

InChI Key

AQYPZPGNPQVOKV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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